molecular formula C12H21Cl2N3O3 B2838842 Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride CAS No. 2378496-92-3

Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride

Cat. No.: B2838842
CAS No.: 2378496-92-3
M. Wt: 326.22
InChI Key: LQVRHNVBULSCIF-NDIFVABSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are used as synthetic intermediates in preparing relevant chemicals in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Chimenti F et al. synthesized 1-Thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H) - pyrazole Derivatives by using chalcones, thiosemicarbazide with potassium hydroxide in ethanol as solvent .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones . The resulting dihydropyrazoles undergo dehydration and iodination in the presence of ICl and Li2CO3 at room temperature to provide 1-acyl-4-iodo-1H-pyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For example, Ethyl 5-amino-1-methylpyrazole-4-carboxylate has a molecular weight of 169.1811 .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Ethyl pyrazole carboxylates serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The versatility of ethyl pyrazole carboxylates allows for the creation of diverse chemical structures through reactions with different nucleophilic reagents. This has led to the development of novel compounds with potential applications in various industries, including drug development and pest control (Harb et al., 1989).

2. Corrosion Inhibition

Pyrazole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces reduces the rate of corrosion, making them valuable in industrial applications where metal preservation is critical. This property is particularly relevant for the protection of steel structures and components in harsh chemical environments (Herrag et al., 2007).

3. Antimicrobial and Anticancer Activities

Some ethyl pyrazole carboxylate derivatives exhibit antimicrobial and anticancer properties, making them of interest in the search for new therapeutic agents. These compounds have been tested against various bacterial strains and cancer cell lines, showing promising results that warrant further investigation. The exploration of these activities contributes to the ongoing search for novel drugs with improved efficacy and safety profiles (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the specific application. For instance, some pyrazole derivatives have been found to inhibit the MAO enzyme having EC number 1.4.3.4 that contain flavin .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for the research and development of pyrazole derivatives are vast. They continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3.2ClH/c1-2-18-12(17)9-5-14-15(7-9)6-8-3-10(13)11(16)4-8;;/h5,7-8,10-11,16H,2-4,6,13H2,1H3;2*1H/t8?,10-,11-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVRHNVBULSCIF-NDIFVABSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2CC(C(C2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(N=C1)CC2C[C@H]([C@@H](C2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.